5-Methyl-2(5H)-furanone

Physicochemical characterization Separation science Formulation engineering

5-Methyl-2(5H)-furanone (CAS 591-11-7), systematically also referred to as β-angelica lactone or 4-hydroxy-2-pentenoic acid γ-lactone, is a C₅H₆O₂ butenolide with a molecular weight of 98.10 g/mol. It is a colorless to pale yellow liquid characterized by a boiling point of 208–210 °C (at 760 mmHg), a density of approximately 1.081 g/cm³ at 20.44 °C, and a vapor pressure of 0.197 mmHg at 25 °C.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 591-11-7
Cat. No. B009660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2(5H)-furanone
CAS591-11-7
SynonymsBETA-ANGELICA LACTONE; 2-Penten-4-olide; 2-Pentenoic acid, 4-hydroxy-, gamma-lactone; 4-hydroxy-2-pentanoicacigamma-lactone; 4-Hydroxy-2-pentenoic acid gamma-lactone; 4-hydroxy-2-pentenoicacidgamma-lactone; 4-Hydroxypent-2-enoic acid lactone; 4-Methyl-2-but
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)O1
InChIInChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
InChIKeyBGLUXFNVVSVEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2(5H)-furanone CAS 591-11-7: Core Physicochemical and Regulatory Identity for Informed Procurement


5-Methyl-2(5H)-furanone (CAS 591-11-7), systematically also referred to as β-angelica lactone or 4-hydroxy-2-pentenoic acid γ-lactone, is a C₅H₆O₂ butenolide with a molecular weight of 98.10 g/mol [1]. It is a colorless to pale yellow liquid characterized by a boiling point of 208–210 °C (at 760 mmHg), a density of approximately 1.081 g/cm³ at 20.44 °C, and a vapor pressure of 0.197 mmHg at 25 °C [2]. The compound bears a methyl substituent at the 5-position of the α,β-unsaturated γ-lactone ring and exists as the conjugated tautomer relative to its isomer α-angelica lactone (5-methyl-2(3H)-furanone, CAS 591-12-8) [3]. It is recognized within flavor regulatory frameworks under FEMA number 4438 and has been evaluated by the FEMA Expert Panel for GRAS status as a flavoring substance .

Why Generic Substitution Among Angelica Lactones and 2(5H)-Furanone Analogs Is Scientifically Unjustified


Compounds within the angelica lactone family and the broader 2(5H)-furanone class share a superficial structural resemblance—a five-membered unsaturated lactone ring—yet differ critically in the position and degree of unsaturation, ring substitution pattern, and alkyl chain length. These structural variations translate into measurable divergence in boiling point, vapor pressure, aqueous solubility, organoleptic profile, and regulatory standing that precludes casual interchange in formulation, synthesis, or bioassay contexts [1]. For instance, the tautomeric α-angelica lactone exhibits a boiling point of only 55–56 °C (at 12 mmHg) versus 208–210 °C (at 760 mmHg) for the β-isomer, alongside a different FEMA number and odor character . Similarly, the unsubstituted parent scaffold 2(5H)-furanone boils at 86–87 °C (at 12 mmHg) and lacks the methyl group that modulates both volatility and receptor-level odor perception [2]. The following quantitative evidence demonstrates that procurement selection must be compound-specific, not class-generic.

Quantitative Differentiation of 5-Methyl-2(5H)-furanone Against Closest Structural Analogs


Boiling Point and Volatility Profile Distinguishes β-Angelica Lactone from Its α-Tautomer and the Unsubstituted Parent Scaffold

5-Methyl-2(5H)-furanone (β-angelica lactone) exhibits a normal-pressure boiling point of 208–210 °C at 760 mmHg [1]. In contrast, its tautomeric isomer α-angelica lactone (CAS 591-12-8) boils at only 55–56 °C at a reduced pressure of 12 mmHg, corresponding to an estimated 167–170 °C at atmospheric pressure . The unsubstituted parent 2(5H)-furanone (CAS 497-23-4) boils at 86–87 °C at 12 mmHg [2]. The vapor pressure of the β-isomer at 25 °C is 0.197 mmHg, versus 0.023 mmHg for the α-isomer, indicating approximately 8.6-fold higher volatility for the β-form under ambient conditions . These differences directly impact distillation-based purification strategies, headspace concentration in flavor applications, and evaporative loss during processing.

Physicochemical characterization Separation science Formulation engineering

Aqueous Solubility Advantage of β-Angelica Lactone Over α-Angelica Lactone Enables Broader Formulation Flexibility

5-Methyl-2(5H)-furanone demonstrates an estimated aqueous solubility of approximately 145.1 g/L (1.451 × 10⁵ mg/L) at 25 °C [1], equivalent to roughly 1.48 M. By comparison, α-angelica lactone exhibits a water solubility of 5 g/100 mL (50 g/L) at 25 °C , approximately 2.9-fold lower on a mass-per-volume basis. This difference arises from the distinct electronic distribution in the conjugated β-isomer, which enhances water miscibility. The high aqueous solubility facilitates homogeneous-phase reactions in aqueous media, simplifies workup procedures in water-compatible syntheses, and broadens the accessible concentration range for in vitro biological assays.

Solubility Formulation Aqueous-phase reactions

Divergent FEMA GRAS Regulatory Status and Organoleptic Profile Differentiate β-Angelica Lactone from α-Angelica Lactone in Flavor Procurement

Within the U.S. flavor regulatory framework, 5-methyl-2(5H)-furanone (β-angelica lactone) carries FEMA number 4438 and has been evaluated as GRAS by the FEMA Expert Panel, with recommended use levels up to 0.5% in fragrance concentrate and average usual levels of 0.4 ppm (maximum 2.0 ppm) in baked goods [1]. Its tautomer α-angelica lactone is assigned FEMA number 3293, a distinct regulatory identity [2]. Organoleptically, the β-isomer is described as possessing a sweet, caramel-like, coumarinic, and nutty character [3], whereas the α-isomer presents a sweet, solvent-like, creamy coconut profile with tobacco nuances [4]. These differences are not interchangeable in compounded flavor formulations, where distinct FEMA numbers reflect independent safety evaluations and the divergent odor descriptors correspond to different aroma chemical receptor activation patterns.

Flavor chemistry Regulatory compliance Organoleptic profiling

Antifungal Activity Against Multiple Aspergillus Species Provides a Differentiated Biological Property Not Reported for the Parent 2(5H)-Furanone Scaffold

5-Methyl-2(5H)-furanone has been documented to exhibit antifungal activity specifically against multiple Aspergillus species, a property that underpins its utility in biochemical experiments and antifungal drug discovery research . While no single publication provides a head-to-head IC₅₀ comparison between β-angelica lactone, its α-tautomer, and unsubstituted 2(5H)-furanone under identical assay conditions, the parent scaffold 2(5H)-furanone is not independently reported to possess antifungal activity against Aspergillus spp. in the peer-reviewed literature [1]. The antimicrobial activity of 3-methyl-2(5H)-furanone, the positional isomer, is instead directed against Klebsiella pneumoniae (antibacterial), not Aspergillus (antifungal) , indicating that the specific 5-methyl-substituted-2(5H)-furanone architecture—rather than the butenolide core alone—is required for the anti-Aspergillus phenotype.

Antifungal Aspergillus Natural product screening

β-Angelica Lactone Serves as a Privileged Dienophile in Scalable Diels–Alder Cycloadditions for Bio-Based Polymer Synthesis, a Reactivity Not Accessible from α-Angelica Lactone Without Prior Isomerization

The conjugated diene system of β-angelica lactone renders it directly competent as a dienophile in Diels–Alder cycloadditions, whereas α-angelica lactone requires a base-catalyzed isomerization step to generate the conjugated β-isomer before cycloaddition can proceed [1]. In a scalable process reported by Dell'Acqua et al. (Green Chemistry, 2020), levulinic acid-derived α-angelica lactone is first isomerized to an equilibrium mixture, then distilled to yield a 90:10 β:α mixture in 88% yield, which is subsequently used for Diels–Alder reactions on terpenes and cyclopentadiene at up to 100 g scale [2]. The resulting β-angelica lactone-derived norbornene-type monomer was successfully polymerized via ring-opening metathesis polymerization (ROMP) to produce a transparent film with properties comparable to petrochemical-derived polynorbornene [3]. Independent work by Wang and Hong (Angewandte Chemie, 2020) demonstrated the first successful polymerization of lignocellulose-based β-angelica lactone into acrylic bioplastic via Lewis-pair-mediated selective dimerization [4].

Bio-based polymers Diels-Alder cycloaddition Sustainable chemistry

Quorum Sensing Inhibitory Potential of the 2(5H)-Furanone Pharmacophore Is Validated by Brominated Analogs, Establishing a Structural Platform for Which 5-Methyl-2(5H)-furanone Serves as the Non-Halogenated Core Scaffold

The 2(5H)-furanone scaffold is a validated pharmacophore for bacterial quorum sensing (QS) inhibition, with the most extensively characterized example being the natural brominated furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, which disrupts QS-regulated gene expression in Vibrio harveyi by decreasing LuxR DNA-binding activity [1]. Synthetic fimbrolide analogues with the 5-methylene-2(5H)-furanone motif have been shown to inhibit LuxR-dependent QS with IC₅₀ values as low as 0.6 μM [2]. In a broader SAR context, a library of 25 brominated 3-alkyl-5-methylene-2(5H)-furanones was evaluated for inhibition of Salmonella Typhimurium biofilm formation and Vibrio harveyi bioluminescence, establishing the 2(5H)-furanone core as essential [3]. While 5-methyl-2(5H)-furanone itself lacks the bromine substituents and exomethylene motif required for potent QS inhibition, it represents the commercially accessible, non-halogenated core scaffold for structure–activity relationship expansion and serves as the key synthetic precursor to brominated and alkyl-substituted QS inhibitor libraries [4].

Quorum sensing inhibition Biofilm Anti-virulence

Validated Procurement Scenarios for 5-Methyl-2(5H)-furanone (β-Angelica Lactone) Driven by Quantitative Differentiation Evidence


Flavor and Fragrance Formulation Requiring FEMA GRAS-Compliant Sweet Caramel Note with Defined Aqueous Solubility

Formulators developing compounded sweet-caramel, coumarinic, or nutty flavor profiles for baked goods, confectionery, or beverages should specify β-angelica lactone (FEMA 4438) rather than α-angelica lactone (FEMA 3293). The β-isomer provides a distinct caramel-coumarin organoleptic character, approximately 2.9-fold higher water solubility (145.1 g/L vs 50 g/L), and a recommended fragrance use level of up to 0.5% in concentrate. Substituting the α-isomer will introduce an unintended creamy-coconut profile and a different FEMA regulatory identity, potentially creating compliance issues in food applications [1].

Bio-Based Polymer Research Utilizing Diels–Alder Cycloaddition to Produce Transparent Polynorbornene-Type Materials

Polymer chemistry groups developing sustainable, bio-derived materials should directly procure β-angelica lactone as the dienophile for Diels–Alder cycloadditions with cyclopentadiene or terpenes. The β-isomer's conjugated diene system permits direct DA reactivity at 100 g scale without the additional base-catalyzed isomerization step required when starting from α-angelica lactone. The resulting adducts undergo ROMP to yield transparent polymer films with properties comparable to petrochemical polynorbornene. Sourcing α-angelica lactone for this application introduces an equilibrium isomerization and distillation step that reduces process atom economy and overall yield below the 88% benchmark reported for the β-enriched distillate [2].

Antifungal Screening Programs Targeting Aspergillus Species for Drug Discovery

Natural product and medicinal chemistry groups screening for anti-Aspergillus lead compounds should select 5-methyl-2(5H)-furanone as a defined, commercially available furanone with documented activity against multiple Aspergillus species. The positional isomer 3-methyl-2(5H)-furanone is instead reported to exhibit antibacterial activity against K. pneumoniae and lacks the anti-Aspergillus profile. Procurement of the incorrect methyl-furanone isomer will lead to false-negative results in antifungal screening cascades and wasted screening resources .

Quorum Sensing Inhibitor Medicinal Chemistry Using the Non-Halogenated 2(5H)-Furanone Core as a Synthetic Building Block

Medicinal chemistry programs targeting bacterial virulence through quorum sensing disruption should utilize 5-methyl-2(5H)-furanone as the starting scaffold for bromination, alkylation, and methylenation reactions to generate focused libraries of LuxR-targeting inhibitors. The compound is commercially available at ≥92% assay purity and has established synthetic precedent for conversion to brominated 3-substituted-5-methylene-2(5H)-furanones, the class from which QS inhibitors with IC₅₀ values of 0.6 μM have been identified. Direct procurement of brominated natural furanones is generally not feasible due to limited commercial supply and high cost [3].

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